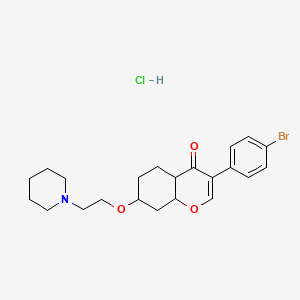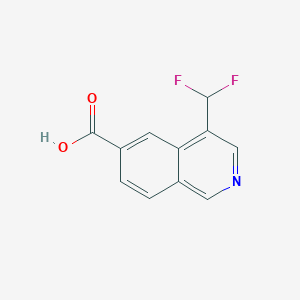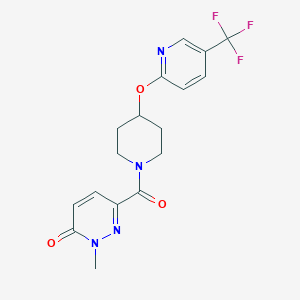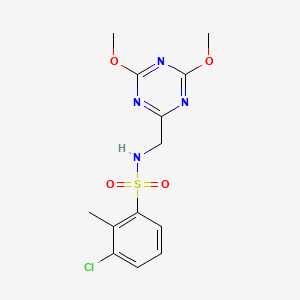![molecular formula C26H22FN3O2S B2564077 (7-{[(3-Fluorofenil)metil]sulfanil}-14-metil-5-(2-metilfenil)-2-oxa-4,6,13-triazatriciclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-il)metanol CAS No. 892415-71-3](/img/structure/B2564077.png)
(7-{[(3-Fluorofenil)metil]sulfanil}-14-metil-5-(2-metilfenil)-2-oxa-4,6,13-triazatriciclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-il)metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a useful research compound. Its molecular formula is C26H22FN3O2S and its molecular weight is 459.54. The purity is usually 95%.
BenchChem offers high-quality (7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis completo de las aplicaciones de investigación científica de "(7-{[(3-Fluorofenil)metil]sulfanil}-14-metil-5-(2-metilfenil)-2-oxa-4,6,13-triazatriciclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-il)metanol":
Aplicaciones Antibacterianas
Este compuesto ha mostrado propiedades antibacterianas prometedoras. Puede inhibir el crecimiento de varias cepas bacterianas, lo que lo convierte en un candidato potencial para el desarrollo de nuevos antibióticos. La actividad antibacteriana a menudo se evalúa mediante ensayos in vitro contra patógenos comunes .
Aplicaciones Antivirales
La investigación ha indicado que este compuesto puede poseer propiedades antivirales. Se ha probado contra varios virus, incluidos los que causan infecciones respiratorias y gastrointestinales. El mecanismo de acción generalmente implica la inhibición de la replicación viral .
Propiedades Antioxidantes
El compuesto exhibe una actividad antioxidante significativa, que puede ser beneficiosa para prevenir enfermedades relacionadas con el estrés oxidativo. Los antioxidantes neutralizan los radicales libres, protegiendo así las células del daño. Esta propiedad a menudo se evalúa utilizando varios ensayos antioxidantes in vitro .
Aplicaciones Antiinflamatorias
Los estudios han demostrado que este compuesto puede reducir la inflamación al inhibir la producción de citocinas proinflamatorias. Esto lo convierte en un candidato potencial para el tratamiento de enfermedades inflamatorias como la artritis y la enfermedad inflamatoria intestinal .
Investigación del Cáncer
El compuesto ha sido investigado por sus posibles propiedades anticancerígenas. Puede inducir la apoptosis (muerte celular programada) en las células cancerosas e inhibir su proliferación. Esto lo convierte en un candidato prometedor para el desarrollo de nuevas terapias contra el cáncer .
Efectos Neuroprotectores
La investigación ha sugerido que este compuesto puede tener efectos neuroprotectores, que podrían ser beneficiosos para el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson. Ayuda a proteger las neuronas del daño y mejorar las funciones cognitivas .
Aplicaciones Antifúngicas
El compuesto ha demostrado actividad antifúngica contra varias cepas fúngicas. Esta propiedad es particularmente útil en el desarrollo de tratamientos para infecciones fúngicas, que se están volviendo cada vez más resistentes a los medicamentos antifúngicos existentes .
Estudios Farmacocinéticos
El compuesto también se utiliza en estudios farmacocinéticos para comprender sus propiedades de absorción, distribución, metabolismo y excreción (ADME). Estos estudios son cruciales para determinar la idoneidad del compuesto como candidato a fármaco .
Propiedades
IUPAC Name |
[7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2S/c1-15-6-3-4-9-20(15)24-29-25-22(11-21-18(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-7-5-8-19(27)10-17/h3-10,12,31H,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQKSKYAPSCTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
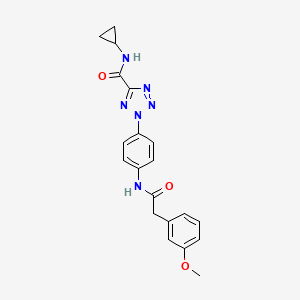
![N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride](/img/structure/B2563996.png)
![2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]ethyl methyl ether](/img/structure/B2563998.png)
![2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile](/img/structure/B2563999.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2564000.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide](/img/structure/B2564006.png)
